N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-17-7-9-19(10-8-17)26-23(31)28-24-27-21(16-32-24)22(30)25-20-11-13-29(14-12-20)15-18-5-3-2-4-6-18/h2-10,16,20H,11-15H2,1H3,(H,25,30)(H2,26,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMUACXJUNKAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2432-0311 is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, F2432-0311 increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
F2432-0311 acts as a potent, highly specific inhibitor of AChE. It binds to AChE in a reversible manner, causing linear mixed-type inhibition. This means that F2432-0311 can bind to both the free enzyme and the enzyme-substrate complex, reducing the rate of acetylcholine hydrolysis and thereby increasing its availability.
Pharmacokinetics
It is known that f2432-0311 has a high oral bioavailability and a long duration of ache inhibitory action in vivo
Result of Action
F2432-0311 has been found to antagonize cognitive deficits induced by scopolamine or transient brain ischemia and reperfusion. It also possesses the ability to protect PC12 cells against β-amyloid 25–35 peptide toxicity, oxygen-glucose deprivation insult, and staurosporine-induced apoptosis. These effects suggest that F2432-0311 may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer’s disease and vascular dementia.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds derived from benzylpiperidine structures have significant effects on the central nervous system (CNS). Specifically, this compound may act as a modulator of neurotransmitter systems, particularly through muscarinic receptor antagonism. Studies have shown that antagonists of muscarinic receptors can be beneficial in treating conditions such as Alzheimer's disease and schizophrenia by improving cognitive function and reducing symptoms associated with these disorders .
Anticancer Activity
Preliminary investigations into the anticancer properties of thiazole derivatives suggest that they may inhibit tumor growth. The presence of the thiazole ring in this compound could enhance its efficacy against various cancer cell lines. Research has indicated that thiazole derivatives can induce apoptosis in cancer cells and may serve as potential chemotherapeutic agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar piperidine and thiazole frameworks have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide as a candidate for treating inflammatory diseases .
Case Study 1: Muscarinic Receptor Antagonism
A study published in a pharmacology journal evaluated the effects of various benzylpiperidine derivatives on muscarinic receptors. The findings indicated that specific modifications to the piperidine structure could enhance receptor selectivity and potency. The compound under consideration showed promise as a selective M4 receptor antagonist, suggesting potential therapeutic applications in neurological disorders .
Case Study 2: Antitumor Activity
In vitro studies on thiazole derivatives revealed their ability to inhibit the proliferation of human cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways. This aligns with preliminary findings for this compound, which warrants further investigation into its anticancer efficacy .
Comparison with Similar Compounds
Key Compounds:
V006-3598 (N-(1-benzylpiperidin-4-yl)-2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide) Structural Difference: Replaces the 4-methylphenyl urea group with a 3-fluorobenzamido moiety. Synthesis: Similar reductive amination and coupling strategies are employed, as seen in for piperidine-containing analogs .
N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) Derivatives
- Structural Difference : Substitutes the urea-thiazole moiety with an oxadiazole-thio group.
- Activity : Demonstrated multifunctional activity in Alzheimer’s disease models, including cholinesterase inhibition and antioxidant effects .
Acotiamide (N-[2-[di(isopropyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) Structural Difference: Features a diisopropylaminoethyl group and a hydroxy-dimethoxybenzoyl substituent. Activity: Clinically approved prokinetic agent enhancing acetylcholine release in the gastrointestinal tract .
Table 1: Structural and Physicochemical Comparison
Pharmacokinetic and Pharmacodynamic Profiles
- Biodistribution: Triazole analogs (e.g., ) with iodinated labels showed promising in vivo retention in melanoma models, suggesting that similar labeling strategies could be applied to the target compound for imaging studies .
- Solubility and Permeability : The target compound’s moderate logD (inferred from analogs) may balance solubility and membrane permeability, unlike the highly lipophilic V006-3598 .
Limitations and Contradictions
- Activity Gaps : While oxadiazole-thio derivatives show cholinesterase inhibition, the target compound’s urea-thiazole motif lacks direct evidence for this activity .
- Synthesis Challenges : highlights low yields (31–49%) in reductive amination steps for benzylpiperidine analogs, which may complicate large-scale production of the target compound .
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For this target molecule, ethyl 2-aminothiazole-4-carboxylate is synthesized via:
Acetylenedicarboxylate-Based Cyclization
An alternative route employs dialkyl acetylenedicarboxylates and thioureas, as demonstrated in SciELO studies:
-
Reagents : 1-(4-methylphenyl)thiourea and dimethyl acetylenedicarboxylate (DMAD).
-
Conditions : Reflux in ethanol (30 minutes), yielding methyl 2-[(4-methylphenyl)carbamoylamino]thiazole-4-carboxylate .
-
Advantage : Faster reaction times and greener solvents (ethanol).
Urea Linkage Installation
The 2-position urea group is introduced via nucleophilic addition of an amine to an isocyanate:
Isocyanate Coupling
-
Substrate : 2-Aminothiazole-4-carboxylic acid (from ester hydrolysis).
-
Reagent : 4-Methylphenyl isocyanate in anhydrous THF.
-
Product : 2-{[(4-Methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid.
-
Key Data :
Amide Bond Formation with Benzylpiperidine
The final step couples the thiazole-4-carboxylic acid with 1-benzylpiperidin-4-amine:
Carboxylic Acid Activation
Amine Coupling
-
Reagent : 1-Benzylpiperidin-4-amine (synthesized via benzylation of piperidin-4-amine using benzyl chloride/K₂CO₃).
-
Conditions : DCM, triethylamine (TEA) base, 0°C → room temperature (24 hours).
-
Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).
Synthetic Route Comparison and Optimization
| Step | Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Hantzsch Synthesis | Thiourea, ethyl 2-chloroacetoacetate, EtOH | 85 | >95 |
| 1 | Acetylenedicarboxylate | DMAD, 1-(4-methylphenyl)thiourea, EtOH | 78 | >90 |
| 2 | Isocyanate Coupling | 4-Methylphenyl isocyanate, THF | 92 | >98 |
| 3 | Amide Coupling | Thiazole-4-carbonyl chloride, TEA, DCM | 70 | >95 |
Key Observations :
-
The acetylenedicarboxylate route offers faster thiazole formation but slightly lower yields.
-
Isocyanate coupling achieves near-quantitative conversion due to the electrophilicity of the isocyanate group.
-
Amide coupling yields are limited by steric hindrance from the benzylpiperidine moiety.
Mechanistic Insights and Challenges
Thiazole Cyclization
Urea Formation
Amide Coupling
-
Activation Efficiency : Thionyl chloride outperforms carbodiimide-based agents (e.g., EDC) for this substrate.
-
Purification Challenge : Residual benzylpiperidine amine requires careful chromatography.
Scalability and Industrial Considerations
-
Green Chemistry : Ethanol as a solvent in thiazole synthesis aligns with sustainable practices.
-
Cost Drivers : 4-Methylphenyl isocyanate and 1-benzylpiperidin-4-amine are high-cost intermediates, necessitating in-house synthesis.
-
Process Safety : Exothermic reactions during acyl chloride formation require controlled temperature regimes .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide, and how do reaction conditions impact yield?
- Answer : The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a substituted piperidine amine. For example, analogous compounds (e.g., thiazole-4-carboxamides) are synthesized via condensation of carboxylic acids with amines using coupling agents like HATU or EDCI in polar aprotic solvents (DMF, DCM) . Reaction optimization, such as adjusting stoichiometry, temperature (reflux vs. room temperature), and catalyst choice, significantly affects yield. For instance, yields for similar compounds range from 6% to 85%, depending on steric hindrance and solvent compatibility .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying regiochemistry and substituent positions. For example, in thiazole-carboxamide derivatives, key NMR signals include aromatic protons (δ 6.5–8.5 ppm) and piperidine/benzyl protons (δ 1.5–4.0 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry (m/z matching theoretical values) are standard for assessing purity and molecular weight .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for similar piperidine-thiazole hybrids?
- Answer : Yield variations often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or side reactions (e.g., incomplete deprotection of intermediates). For example, McClure et al. noted lower yields (39%) compared to Taber’s method due to competing side reactions during piperidine functionalization . Systematic screening of protecting groups (e.g., Boc vs. benzyl) and additives (e.g., DMAP for acyl transfer) may mitigate these issues .
Q. What computational strategies can predict the reactivity of the carbamoyl-urea moiety in this compound?
- Answer : Quantum mechanical calculations (DFT) and molecular docking can model interactions between the carbamoyl group and biological targets (e.g., enzymes). For instance, ICReDD’s reaction path search methods combine quantum chemical calculations and machine learning to optimize reaction conditions, reducing trial-and-error experimentation . These tools can predict steric/electronic effects of substituents (e.g., 4-methylphenyl) on urea bond stability .
Q. How do stereochemical and regiochemical factors influence the biological activity of this compound?
- Answer : Chirality in the piperidine ring (C4 position) and thiazole substitution patterns (e.g., 2-carbamoyl vs. 4-carboxamide) dictate binding affinity. For example, enantioselective D3 receptor antagonists show >100-fold selectivity depending on piperazine substituent orientation . Regiochemical analysis via X-ray crystallography or NOESY NMR can clarify spatial arrangements critical for target engagement .
Methodological Considerations
Q. What strategies are recommended for optimizing solvent systems in large-scale synthesis?
- Answer : Solvent polarity and boiling point directly impact reaction kinetics and scalability. For thiazole-carboxamide derivatives, DMF is preferred for high solubility, but switching to THF or acetonitrile may improve yield in thermally sensitive reactions . Post-reaction workup (e.g., aqueous extraction vs. distillation) should align with solvent recycling protocols to reduce costs .
Q. How can researchers validate the stability of the urea linkage under physiological conditions?
- Answer : Accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring can identify hydrolysis products. For example, urea bonds in carbamoyl derivatives degrade rapidly in acidic environments, necessitating formulation strategies (e.g., prodrugs or enteric coatings) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar compounds?
- Answer : Bioactivity discrepancies often stem from assay variability (e.g., cell line selection, incubation time) or impurities in test compounds. For instance, minor regioisomers (<2%) in thiazole derivatives can skew IC50 values by altering target binding . Rigorous batch-to-batch HPLC analysis and orthogonal assays (e.g., SPR vs. fluorescence polarization) are recommended for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
